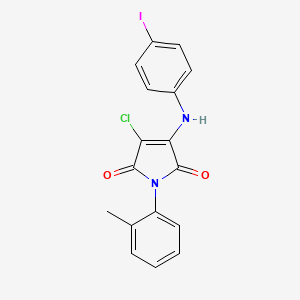![molecular formula C19H16Cl2N4O5S B3475172 (2,4-dichlorophenyl)methyl N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]carbamate](/img/structure/B3475172.png)
(2,4-dichlorophenyl)methyl N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]carbamate
概要
説明
(2,4-dichlorophenyl)methyl N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]carbamate is a complex organic compound that features a combination of aromatic rings, chlorinated phenyl groups, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dichlorophenyl)methyl N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]carbamate typically involves multiple steps:
Formation of the Carbamate Group: This can be achieved by reacting (2,4-dichlorophenyl)methylamine with an appropriate isocyanate under controlled conditions.
Methoxypyrazine Introduction: The final step involves the coupling of the methoxypyrazine moiety, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
科学的研究の応用
Chemistry
In chemistry, (2,4-dichlorophenyl)methyl N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new drugs for treating diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity
作用機序
The mechanism by which (2,4-dichlorophenyl)methyl N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]carbamate exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests it could act as an inhibitor or modulator of certain biological pathways, potentially affecting processes such as signal transduction or metabolic regulation.
類似化合物との比較
Similar Compounds
Dichloroanilines: These compounds share the dichlorophenyl group but lack the carbamate and sulfamoyl functionalities.
Methoxypyrazines: These compounds contain the methoxypyrazine moiety but do not have the additional aromatic and carbamate groups.
Uniqueness
What sets (2,4-dichlorophenyl)methyl N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]carbamate apart is its combination of functional groups, which confer unique chemical and biological properties
特性
IUPAC Name |
(2,4-dichlorophenyl)methyl N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O5S/c1-29-18-17(22-8-9-23-18)25-31(27,28)15-6-4-14(5-7-15)24-19(26)30-11-12-2-3-13(20)10-16(12)21/h2-10H,11H2,1H3,(H,22,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJWFWPKFHVDTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-1-(2-chlorophenyl)-4-[(4-iodophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3475095.png)
![3-[(3-Phenoxybenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B3475100.png)
![6-METHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B3475115.png)
![3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B3475125.png)
![8-METHOXY-4-METHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B3475131.png)
![2-chloro-3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3475146.png)
![7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE](/img/structure/B3475148.png)
![7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B3475162.png)
![7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE](/img/structure/B3475169.png)
![2-(4-chlorophenoxy)-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B3475170.png)
![Methyl 4-[(4-iodophenyl)carbamoyl]benzoate](/img/structure/B3475180.png)
![N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide](/img/structure/B3475186.png)
![ethyl 5-acetyl-2-{[(4-biphenylyloxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3475193.png)
